Neostibosan
Overview
Description
Neostibosan is an organic compound of antimony, specifically a pentavalent antimony compound. It has been historically used in the treatment of diseases such as kala-azar (visceral leishmaniasis). This compound is known for its relatively low toxicity compared to other antimony compounds and its effectiveness in treating parasitic infections .
Preparation Methods
Neostibosan is synthesized through the reaction of p-aminophenyl-stibinic acid with diethylamine. The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the proper formation of the compound. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Neostibosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different antimony oxides.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The amino group in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neostibosan has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other antimony compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Historically used in the treatment of kala-azar and other parasitic infections. .
Industry: Utilized in the production of other antimony-based compounds and materials.
Mechanism of Action
Neostibosan exerts its effects by interfering with the metabolic processes of parasites. It targets the enzyme systems within the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of key enzymes in the parasite’s metabolic pathways, leading to a disruption of energy production and other vital processes .
Comparison with Similar Compounds
Neostibosan is compared with other antimony compounds such as:
- Stibenyl
- Urea-stibamine
- Stibamine glucoside
- Neostam
- Stibosan
This compound is unique due to its relatively low toxicity and high effectiveness in treating parasitic infections. It has been found to be more effective and less toxic than many other antimony compounds, making it a preferred choice in certain medical treatments .
Properties
IUPAC Name |
(4-aminophenyl)stibonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWTTIYIIOESZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203953 | |
Record name | Neostibosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-76-7 | |
Record name | 4-(Dihydroxyoxidostibino)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostibosan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neostibosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-AMINOBENZENESTIBONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HBU9HP3EK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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